4-(3-Methylphenyl)-1-butene

描述

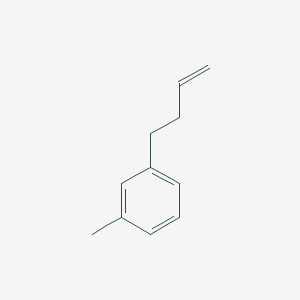

4-(3-Methylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 3-methylphenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)-1-butene typically involves the alkylation of 3-methylphenyl derivatives. One common method is the reaction of 3-methylphenylmagnesium bromide with 1-bromobutene under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The process conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.

化学反应分析

Types of Reactions: 4-(3-Methylphenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation reactions can reduce the double bond in the butene chain, converting it to a saturated alkane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: 4-(3-Methylphenyl)-1-butanol or 4-(3-Methylphenyl)-1-butanone.

Reduction: 4-(3-Methylphenyl)butane.

Substitution: 4-(3-Bromomethylphenyl)-1-butene or 4-(3-Chloromethylphenyl)-1-butene.

科学研究应用

4-(3-Methylphenyl)-1-butene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism by which 4-(3-Methylphenyl)-1-butene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

相似化合物的比较

- 4-(3-Methylphenyl)-2-butene

- 4-(3-Methylphenyl)-1-pentene

- 4-(2-Methylphenyl)-1-butene

Comparison: 4-(3-Methylphenyl)-1-butene is unique due to the position of the methyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in various chemical reactions.

生物活性

4-(3-Methylphenyl)-1-butene, with the chemical formula CH, is an organic compound that has been studied for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Activity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon cancer cells. The compound's efficacy is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12 | Inhibition of PI3K/Akt signaling pathway |

| HT29 | 20 | Cell cycle arrest in G1 phase |

The biological activity of this compound is primarily mediated through its interaction with cellular targets. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes is thought to be a key factor in its antimicrobial action.

- Anticancer Mechanism : The induction of apoptosis involves the activation of caspases, while inhibition of the PI3K/Akt pathway contributes to reduced cell proliferation.

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential lead compound for developing new antibiotics.

- Case Study on Cancer Cell Lines : Research published in Cancer Letters demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Methylphenyl)-1-butene, and how can reaction yields be optimized?

Methodological Answer: this compound can be synthesized via alkylation of 3-methylbenzene derivatives or through cross-coupling reactions such as Heck or Suzuki-Miyaura coupling. For example, a Grignard reagent (e.g., allylmagnesium bromide) reacting with 3-methylbenzaldehyde followed by dehydration may yield the target compound. Optimization involves:

- Catalyst Screening : Testing palladium or nickel catalysts for coupling efficiency.

- Temperature Control : Maintaining 60–80°C for optimal reaction kinetics.

- Purification : Using fractional distillation or column chromatography to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the structure by identifying peaks for the vinyl group (δ 4.8–5.2 ppm) and methylphenyl substituents (δ 2.3–2.5 ppm).

- GC-MS : Provides molecular ion ([M]) and fragmentation patterns to verify purity.

- Chromatography : Reverse-phase HPLC with a C18 column (e.g., using methanol-water mobile phase) ensures separation from impurities .

Q. What are the common chemical transformations of this compound in organic synthesis?

Methodological Answer:

- Oxidation : React with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide; monitor reaction progress via TLC.

- Reduction : Hydrogenation over Pd/C yields 4-(3-methylphenyl)butane.

- Electrophilic Substitution : Nitration (HNO/HSO) introduces nitro groups at the phenyl ring’s para position.

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s transformations be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying temperatures to infer activation parameters.

- Isotopic Labeling : Use O-labeled oxidizing agents to track oxygen incorporation during epoxidation.

- Spectroscopic Monitoring : In situ IR or Raman spectroscopy detects intermediate species (e.g., epoxide formation) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Isomer Analysis : Check for allylic isomerization (e.g., 1-butene vs. 2-butene) using NOE (Nuclear Overhauser Effect) experiments.

- Impurity Profiling : Compare HPLC retention times with reference standards to identify byproducts.

- Computational Validation : DFT calculations (e.g., Gaussian software) predict NMR shifts and verify assignments .

Q. Can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Docking Simulations : Model interactions with enzymes (e.g., cytochrome P450) to hypothesize metabolic pathways.

- Transition State Analysis : Identify energy barriers for epoxidation or hydrogenation using software like ORCA .

Q. How can researchers hypothesize biological activity for this compound based on structural analogs?

Methodological Answer:

- SAR (Structure-Activity Relationship) : Compare with biphenyl derivatives (e.g., 4-TBMB in ) known for anti-inflammatory or antimicrobial activity.

- Target Screening : Use molecular docking to assess binding affinity with receptors like COX-2 or kinases.

- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model cell lines .

属性

IUPAC Name |

1-but-3-enyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-3-4-7-11-8-5-6-10(2)9-11/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESZECWJWBRCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593175 | |

| Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92367-45-8 | |

| Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。